molecular formula C12H18N2O2 B6503776 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1396785-07-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No.: B6503776
CAS No.: 1396785-07-1
M. Wt: 222.28 g/mol
InChI Key: QROGMKWOZMUMEI-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is a synthetic small molecule featuring a cyclobutanecarboxamide group linked to a 5-oxopyrrolidin-3-yl scaffold substituted with a cyclopropane ring. The compound’s structure combines two strained ring systems (cyclopropane and cyclobutane) with a pyrrolidinone moiety, which may confer unique conformational and electronic properties.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-11-6-9(7-14(11)10-4-5-10)13-12(16)8-2-1-3-8/h8-10H,1-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROGMKWOZMUMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the cyclobutanecarboxamide moiety through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclobutane Carboxamides (PF-03654746 and PF-03654764)

PF-03654746 and PF-03654764 are fluorinated cyclobutane-carboxamide derivatives studied for their pharmacological profiles. Key comparisons include:

  • Structural Differences: Both PF compounds feature trans-3-fluoro substitutions on the cyclobutane ring and a pyrrolidinylmethylphenyl group, whereas the target compound incorporates a cyclopropane-substituted pyrrolidinone. The absence of fluorine in the target compound may reduce electronegativity and alter binding interactions.
  • Biological Activity: PF-03654764 demonstrated potent histamine H3-receptor antagonism, suggesting cyclobutane carboxamides’ relevance in central nervous system disorders. The target compound’s cyclopropane-pyrrolidinone core may influence receptor selectivity or pharmacokinetics .
Hydrazine-1-Carbothioyl Cyclobutanecarboxamide Derivatives

A series of hydrazine-1-carbothioyl cyclobutanecarboxamides (e.g., compounds 2.10–2.15) were synthesized with varying substituents (Table 1):

Compound ID Yield (%) Melting Point (°C) Core Structure
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide N/A N/A Cyclopropane-pyrrolidinone-cyclobutane
2.10 (Cyclobutane derivative) 53 201–202 Benzoylhydrazine-cyclobutane
2.11 55 166–177 Isonicotinoyl-cyclobutane
2.14 66 193–195 Benzoylhydrazine-cyclopentane

Key Observations :

  • The cyclopentane carboxamide derivatives (e.g., 2.14) exhibit higher yields (66%) compared to cyclobutane analogs (53–63%), suggesting steric or electronic factors in cyclopentane systems improve synthetic efficiency.
  • Melting points correlate with aromatic substituents (e.g., 2.10: 201°C vs. 2.13: 148°C), indicating that the target compound’s cyclopropane-pyrrolidinone group may enhance thermal stability relative to aliphatic derivatives.
Conformational Analysis of Ring Systems

The target compound’s cyclopropane and pyrrolidinone rings introduce distinct puckering effects. Cyclopropane’s planar rigidity contrasts with cyclobutane’s puckered conformation, which can adopt “twisted” or “envelope” geometries . Such differences may influence solubility, membrane permeability, and receptor binding compared to less-strained analogs (e.g., cyclopentane derivatives in ).

Research Findings and Implications

  • Synthetic Accessibility: Cyclopropane incorporation in the pyrrolidinone ring may lower yields compared to cyclopentane derivatives due to ring strain and synthetic challenges.
  • Pharmacological Potential: Fluorinated carboxamides () highlight the role of halogenation in enhancing bioactivity, suggesting that the target compound’s non-fluorinated structure might prioritize metabolic stability over potency.

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